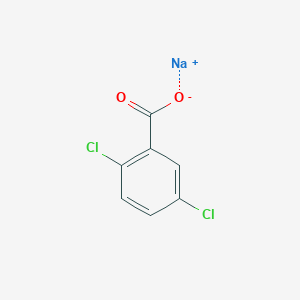

Sodium 2,5-dichlorobenzoate

Description

Contextualizing Dichlorobenzoate Compounds in Scientific Inquiry

Dichlorobenzoate compounds, including various isomers like 2,5-dichlorobenzoate (B1240473), are a class of organochlorine compounds that are central to numerous areas of scientific investigation. Historically, their prevalence grew due to their use as intermediates in the manufacturing of agrochemicals, pharmaceuticals, and dyes. cymitquimica.comsolubilityofthings.comnordmann.globalchemicalbook.com The stability of the carbon-chlorine bond makes these compounds persistent, which has led to their emergence as environmental pollutants, often resulting from industrial discharge or as metabolic byproducts from the microbial degradation of more complex chlorinated substances like polychlorinated biphenyls (PCBs). oup.comumyu.edu.ngebi.ac.uk

This environmental persistence has spurred a significant body of research within environmental science and microbiology. Scientists study dichlorobenzoates as model compounds to understand the fate and transport of chlorinated pollutants in ecosystems. solubilityofthings.com A primary focus of this research is on bioremediation, exploring and identifying microorganisms capable of degrading these recalcitrant compounds. oup.comoup.comnih.govresearchgate.netbas-net.by In organic chemistry, the reactivity of the dichlorinated benzene (B151609) ring allows it to be a versatile building block for synthesizing more complex molecules. cymitquimica.comnordmann.global The positions of the chlorine atoms influence the compound's electronic properties and reactivity, making it a useful tool for investigating reaction mechanisms and developing new synthetic methodologies.

Significance of Sodium 2,5-Dichlorobenzoate in Current Research Paradigms

The significance of this compound and its corresponding acid in modern research is multifaceted, spanning from fundamental chemical synthesis to advanced biological studies. It serves as a key starting material in organic synthesis and is a focal point in environmental bioremediation studies. cymitquimica.comnordmann.globaloup.comoup.com

Table 1: Physicochemical Properties of 2,5-Dichlorobenzoic Acid Note: Properties of the acid form are presented as they are widely documented and directly relevant to the behavior of the sodium salt in research applications.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 50-79-3 | nih.gov |

| Molecular Formula | C₇H₄Cl₂O₂ | nih.govchemicalbook.com |

| Molecular Weight | 191.01 g/mol | chemicalbook.combiosynth.com |

| Appearance | White crystalline powder | solubilityofthings.comchemicalbook.com |

| Melting Point | 154 °C | biosynth.com |

| Boiling Point | 301 °C | biosynth.com |

| Solubility | Sparingly soluble in water; soluble in ethanol (B145695) and ether. | solubilityofthings.comchemicalbook.com |

The scientific study of halogenated benzoates is closely linked to the rise of the chemical industry in the 20th century. The extensive industrial use of halogenated aromatic compounds led to their accumulation in the environment, prompting early investigations into their toxicity and persistence. bas-net.bynih.gov By the latter half of the century, research began to shift towards understanding their microbial degradation. Seminal studies identified bacteria, particularly from the Pseudomonas and Alcaligenes genera, capable of utilizing chlorobenzoates as a source of carbon and energy. nih.govbas-net.byresearchgate.net This research elucidated metabolic pathways, showing that degradation often proceeds via dioxygenase enzymes that convert the aromatic ring into catechols, which are then further metabolized. nih.govresearchgate.net Over time, the focus has expanded from isolating naturally occurring degrader strains to exploring the genetic and enzymatic basis of dehalogenation, with the goal of enhancing these processes for environmental cleanup. nih.govosti.gov

Current research continues to build on this historical foundation while branching into new and innovative areas. A significant emerging trend is the use of genetic and protein engineering to improve the efficiency of microbial degradation. oup.comoup.com Studies have demonstrated that introducing specific catabolic plasmids into robust soil bacteria can significantly accelerate the breakdown of 2,5-dichlorobenzoate in contaminated soil. oup.comoup.com

Another active research front involves the dehalogenation of dichlorobenzoates using specific enzymes. For instance, research on beta-class Glutathione (B108866) S-transferases (GSTs) from bacteria like Acidovorax sp. has shown that specific mutants of these enzymes can dehalogenate 2,5-dichlorobenzoate, a function the wild-type enzyme does not possess. umyu.edu.ngumyu.edu.ngresearchgate.net This opens up possibilities for developing enzymatic bioremediation systems.

Furthermore, derivatives of dichlorobenzoates are being synthesized and investigated for novel applications. Computational and quantum chemical studies are increasingly used to predict the properties and potential bioactivity of these new molecules. researchgate.netscispace.comdergipark.org.tr For example, a proton transfer crystal, N,N'-diphenylguanidinium 3,5-dichlorobenzoate, was synthesized and found to have significant third-order nonlinear optical properties, making it a candidate for advanced materials science applications. researchgate.net

Table 2: Selected Research on the Microbial Degradation of 2,5-Dichlorobenzoate

| Microorganism/System | Key Finding | Reference |

|---|---|---|

| Pseudomonas putida P111 | Isolated by enrichment on 2,5-dichlorobenzoate and capable of growing on several other chlorobenzoates. | researchgate.net |

| Pseudomonas aeruginosa JB2 | Capable of degrading 2,5-dichlorobenzoic acid at low oxygen tensions. | ebi.ac.uk |

| Recombinant Pseudomonas fluorescens 2-79 RLD | The presence of plants (rhizosphere effect) promoted rapid degradation of 2,5-DCB and enhanced the stability of the degradation-enabling plasmid in the bacterium. | oup.comoup.com |

| Burkholderia xenovorans LB400 | Transformation of hydroxylated derivatives of 2,5-dichlorobiphenyl (B164882) resulted in the production of 2,5-dichlorobenzoic acid as a metabolite, which was not further degraded by the strain. | ebi.ac.uk |

| Acidovorax sp. KKS102 | Engineered mutants (K107T and A180P) of a beta-class Glutathione S-transferase showed dehalogenation activity towards 2,5-dichlorobenzoate, unlike the wild-type enzyme. | umyu.edu.ngumyu.edu.ngresearchgate.net |

Research Objectives and Scope within Academic Disciplines

The study of this compound is pursued with distinct objectives across several academic disciplines:

Environmental Science and Microbiology: The primary goal is to understand and mitigate the impact of chlorinated pollutants. Research focuses on identifying and characterizing microbial degradation pathways, assessing the environmental fate of these compounds, and developing effective bioremediation strategies for contaminated soil and water. oup.comebi.ac.ukoup.comnih.govbas-net.by

Organic and Medicinal Chemistry: Chemists utilize 2,5-dichlorobenzoic acid as a precursor for the synthesis of more complex molecules. cymitquimica.comnordmann.globalchemicalbook.com The objective is to create novel compounds with potential applications in pharmaceuticals, agrochemicals, or as functional materials. nordmann.globalprepchem.com For instance, it has been used in the synthesis of 2,5-dichloro-3-nitrobenzoic acid, an important chemical intermediate. prepchem.com

Biochemistry and Enzymology: Researchers in this field aim to elucidate the mechanisms of the enzymes responsible for dehalogenation and aromatic ring cleavage. umyu.edu.ngnih.govresearchgate.net This involves isolating enzymes like dioxygenases and dehalogenases, studying their structure and function, and exploring how they can be engineered for improved catalytic activity against substrates like 2,5-dichlorobenzoate. umyu.edu.ngresearchgate.netresearchgate.netebi.ac.uk

Physical Chemistry and Materials Science: This discipline investigates the fundamental physicochemical properties of dichlorobenzoate derivatives. Research objectives include studying crystal structures, intermolecular interactions like hydrogen bonding, and exploring advanced applications such as nonlinear optics. researchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,5-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIPPGIFARBNFA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)[O-])Cl.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679861 | |

| Record name | Sodium 2,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63891-98-5 | |

| Record name | Benzoic acid, 2,5-dichloro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063891985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,5-dichloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM 2,5-DICHLOROBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Mechanistic Investigations of Sodium 2,5 Dichlorobenzoate

Advanced Synthesis Methodologies for Sodium 2,5-Dichlorobenzoate (B1240473)

The synthesis of sodium 2,5-dichlorobenzoate, a compound of interest in various chemical applications, can be achieved through several pathways. These routes primarily involve the modification of precursor molecules, with ongoing research focused on optimizing reaction conditions and exploring novel, more efficient methods.

Precursor Chemical Reactions and Reaction Optimization

Established methods for synthesizing this compound often begin with commercially available precursors like 2,5-dichlorobenzoic acid or its methyl ester. Optimization of these reactions is crucial for improving yield, purity, and environmental footprint.

The most direct route to this compound is the neutralization of 2,5-dichlorobenzoic acid with a sodium base, typically sodium hydroxide. biosynth.com This acid-base reaction is generally straightforward and results in the formation of the sodium salt and water.

2,5-Dichlorobenzoic acid itself can be synthesized through various means. One common industrial method involves the reaction of p-dichlorobenzene with phosgene (B1210022) to produce 2,5-dichlorobenzoyl chloride, which is subsequently hydrolyzed to the carboxylic acid. chemicalbook.com Another approach is the oxidation of 2,5-dichlorotoluene (B98588). chemicalbook.com In a laboratory setting, a mixture of 2,5-dichlorobenzoic acid and absolute methanol (B129727), with a few drops of sulfuric acid as a catalyst, can be refluxed for several hours. After removing the excess solvent by distillation, the resulting solid residue is filtered, washed with water, and recrystallized to yield the product. researchgate.net

The reaction conditions for the final neutralization step are critical for ensuring complete conversion and high purity of the sodium salt. The choice of solvent, temperature, and stoichiometry of the reactants all play a role in the efficiency of the process.

Table 1: Synthesis of this compound from 2,5-Dichlorobenzoic Acid

| Precursor | Reagent | Product | Key Conditions | Reference |

| 2,5-Dichlorobenzoic Acid | Sodium Hydroxide | This compound | Aqueous solution | biosynth.com |

| p-Dichlorobenzene | 1. Phosgene 2. H₂O | 2,5-Dichlorobenzoic Acid | Hydrolysis | chemicalbook.com |

| 2,5-Dichlorotoluene | Oxidant (e.g., KMnO₄) | 2,5-Dichlorobenzoic Acid | Oxidation | chemicalbook.com |

An alternative pathway to this compound involves the derivatization of methyl 2,5-dichlorobenzoate. conicet.gov.ar This ester can be synthesized by refluxing 2,5-dichlorobenzoic acid with methanol in the presence of an acid catalyst like sulfuric acid. researchgate.net The subsequent step is the saponification of the methyl ester using sodium hydroxide. This reaction cleaves the ester bond, yielding methanol and the desired this compound.

Optimization of this two-step process involves ensuring a high-yield esterification followed by a complete saponification. The purity of the intermediate methyl 2,5-dichlorobenzoate is important to prevent the formation of impurities in the final product. Research has shown that the reaction of methyl 2,5-dichlorobenzoate with certain nucleophiles can lead to substitution products, highlighting the need for controlled reaction conditions. researchgate.net

Table 2: Synthesis via Methyl 2,5-Dichlorobenzoate Derivatization

| Precursor | Reagent | Intermediate | Final Reagent | Final Product | Reference |

| 2,5-Dichlorobenzoic Acid | Methanol, H₂SO₄ | Methyl 2,5-Dichlorobenzoate | Sodium Hydroxide | This compound | researchgate.net |

Exploration of Novel Synthetic Routes

The development of new synthetic methodologies is driven by the need for more efficient, selective, and environmentally benign processes. Research into novel routes for synthesizing dichlorinated benzoic acid derivatives, which are precursors to this compound, is an active area of investigation.

Photostimulated reactions, particularly those employing the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism, offer a unique approach to forming carbon-carbon and carbon-heteroatom bonds. conicet.gov.ar The photostimulated reaction of methyl 2,5-dichlorobenzoate with trimethylstannyl anions (⁻SnMe₃) in liquid ammonia (B1221849) has been studied. researchgate.net This reaction can lead to the substitution of one or both chlorine atoms. researchgate.net

Under specific conditions, the photostimulated reaction of methyl 2,5-dichlorobenzoate with ⁻SnMe₃ ions can yield the monosubstitution product, methyl 5-chloro-2-(trimethylstannyl)benzoate, in significant yields. researchgate.net Further reaction can lead to the disubstitution product. researchgate.net These reactions are typically initiated by light and can be inhibited by radical scavengers, which is characteristic of the SRN1 mechanism. conicet.gov.arresearchgate.net While this method directly produces a derivative of methyl 2,5-dichlorobenzoate rather than the sodium salt itself, the resulting stannylated compound can be a versatile intermediate for further synthetic transformations.

Table 3: Photostimulated Reaction of Methyl 2,5-Dichlorobenzoate

| Substrate | Reagent | Solvent | Condition | Key Product | Reference |

| Methyl 2,5-Dichlorobenzoate | Trimethylstannyl anions (⁻SnMe₃) | Liquid Ammonia | Photostimulation | Methyl 5-chloro-2-(trimethylstannyl)benzoate | researchgate.net |

Copper-catalyzed reactions have emerged as powerful tools in organic synthesis, particularly for the formation of carbon-heteroatom and carbon-carbon bonds. consensus.appmdpi.com While direct copper-catalyzed synthesis of this compound is not commonly reported, copper-catalyzed dehalogenation reactions of more highly chlorinated benzoic acids could potentially offer a route to 2,5-dichlorobenzoic acid, its precursor. researchgate.net

For instance, copper catalysts have been shown to be effective in the hydrodehalogenation of chlorinated aromatic compounds. consensus.appresearchgate.net These reactions typically involve a hydrogen source and a copper-based catalyst to selectively remove halogen atoms. The regioselectivity of such dehalogenations would be a critical factor in successfully producing 2,5-dichlorobenzoic acid from a polychlorinated starting material.

Furthermore, copper-catalyzed cross-coupling reactions are widely used to functionalize aryl halides. researchgate.net While not a direct synthesis of the parent compound, these methods could be employed to create derivatives of 2,5-dichlorobenzoic acid which could then be converted to the sodium salt. The development of specific copper-based catalytic systems for the selective dehalogenation or functionalization of chlorinated benzoic acids remains an area of interest for synthetic chemists.

Crystallographic Analyses of this compound and Related Structures

For instance, the crystal structures of other sodium dichlorobenzoate salts, such as sodium 2-amino-3,5-dichlorobenzoate, have been determined using X-ray diffraction. In the case of sodium 2-amino-3,5-dichlorobenzoate, the compound crystallizes in the triclinic system. The sodium ions are coordinated by the carboxylate oxygen atoms of the ligand and water molecules, forming an octahedral arrangement which polymerizes in the solid state. researchgate.netnptel.ac.in This polymeric structure, held together by coordination bonds, is a common feature in the crystal structures of metal salts of carboxylic acids.

The crystal structure of cholesteryl 2,4-dichlorobenzoate (B1228512) demonstrates how a large, non-polar group can influence the packing, leading to the formation of layered structures. wikipedia.org These examples highlight the versatility of dichlorobenzoate moieties in forming diverse supramolecular architectures through a combination of coordination bonds, hydrogen bonding, and other intermolecular forces. The specific arrangement in this compound would be dictated by the interplay of the electrostatic interactions between the sodium cation and the carboxylate anion, as well as potential π-π stacking interactions between the dichlorinated benzene (B151609) rings.

Table 1: Crystallographic Data for Selected Dichlorobenzoate Structures

| Compound Name | Crystal System | Space Group | Key Structural Features | Reference |

| Sodium 2-amino-3,5-dichlorobenzoate | Triclinic | P1 | Polymeric structure with octahedral coordination of Na+ | researchgate.netnptel.ac.in |

| tert-Butylaminium 2-carboxy-4,5-dichlorobenzoate | Monoclinic | P2₁/n | 2D sheet structure via N-H···O hydrogen bonds | dalalinstitute.com |

| [Ho(2,4-DClBA)₃bipy]₂ | Monoclinic | P2(1)/n | Dinuclear complex with bridging carboxylate groups | acs.org |

| Cholesteryl 2,4-dichlorobenzoate | Orthorhombic | P2₁2₁2₁ | Layered structure with antiparallel molecular alignment | wikipedia.org |

Mechanistic Elucidation of Synthetic Transformations

Investigation of SRN1 Mechanisms in Nucleophilic Substitution

The synthesis of substituted aromatic compounds, including dichlorobenzoic acids and their derivatives, can proceed through various mechanisms. One such pathway that has been investigated in the context of aromatic systems is the radical-nucleophilic aromatic substitution (Sʀɴ1) mechanism. wikipedia.orgresearchgate.net This multi-step process involves radical and radical anion intermediates and is a potential pathway for the substitution of halides on an aromatic ring. dalalinstitute.comwikipedia.org

The general Sʀɴ1 mechanism can be described by the following steps:

Initiation: An electron is transferred to the aryl halide (ArX), forming a radical anion (ArX•⁻).

Propagation:

The radical anion fragments to form an aryl radical (Ar•) and a halide anion (X⁻).

The aryl radical reacts with a nucleophile (Nu⁻) to form a new radical anion ((ArNu)•⁻).

This new radical anion transfers an electron to another molecule of the starting aryl halide (ArX), regenerating the initial radical anion (ArX•⁻) and forming the final product (ArNu).

Termination: The radical intermediates can be consumed in various side reactions, such as abstracting a hydrogen atom from the solvent. chim.it

While extensive studies on the Sʀɴ1 mechanism for the direct synthesis of this compound are not prevalent, related reactions have been explored. For instance, the photostimulated reaction of methyl 2,5-dichlorobenzoate with trimethylstannyl anions (⁻SnMe₃) in liquid ammonia has been shown to proceed via the Sʀɴ1 mechanism to yield disubstitution products. researchgate.net In dark conditions, the same reactants afford mono-substitution products, also through an Sʀɴ1 pathway. researchgate.net This indicates that the dichlorinated benzene ring is susceptible to this type of radical-nucleophilic substitution.

The Sʀɴ1 mechanism is distinct from other aromatic substitution mechanisms like the SɴAr (addition-elimination) or benzyne (B1209423) (elimination-addition) pathways. nptel.ac.indalalinstitute.com A key feature of the Sʀɴ1 reaction is that it does not require strong electron-withdrawing groups to activate the aromatic ring, which is often a prerequisite for the SɴAr mechanism. wikipedia.org The involvement of radical intermediates in the Sʀɴ1 pathway is a crucial difference and can lead to different product distributions compared to other mechanisms. wikipedia.org

Quantum Chemical Calculations in Reaction Pathway Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a powerful tool for elucidating the mechanisms of chemical reactions. eurjchem.comijastems.orgresearchgate.net These computational methods allow for the investigation of reaction pathways, the characterization of transition states and intermediates, and the prediction of molecular properties.

In the context of dichlorobenzoic acids, DFT calculations have been employed to study the molecular structures, vibrational frequencies, and electronic properties of various isomers. ijastems.orgresearchgate.net For example, studies on 2,4-dichlorobenzoic acid and 2,6-dichlorobenzoic acid using the B3LYP functional with various basis sets have provided optimized molecular geometries (bond lengths and angles) that are in good agreement with experimental data. ijastems.orgresearchgate.net

These calculations also provide insights into the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. eurjchem.comresearchgate.net The HOMO-LUMO gap is an important parameter that relates to the chemical reactivity and stability of a molecule. Furthermore, molecular electrostatic potential (MEP) maps can be generated to identify the electron-rich and electron-deficient regions of a molecule, which is crucial for predicting the sites of electrophilic and nucleophilic attack. eurjchem.comresearchgate.net

While specific DFT studies on the synthetic pathways to this compound are not detailed in the available literature, the principles from studies on related molecules are directly applicable. For instance, computational analysis could be used to compare the stability of intermediates and the energy barriers of transition states for different potential reaction pathways in the synthesis of 2,5-dichlorobenzoic acid. This would help in understanding the factors that control the regioselectivity of the reaction.

Table 2: Representative Data from DFT Calculations on Dichlorobenzoic Acids

| Compound | Calculation Method | Calculated Property | Finding | Reference |

| 2,4-Dichlorobenzoic acid | DFT/B3LYP/6-31+G(d,p) | Bond Length (C-C) | ~1.400 Å (matches well with experimental values) | ijastems.org |

| 2,4-Dichlorobenzoic acid | DFT/B3LYP/6-31+G(d,p) | Vibrational Frequency (C-Cl stretch) | Calculated bands are in good agreement with experimental IR and Raman spectra | ijastems.org |

| 2,6-Dichlorobenzoic acid | B3LYP/6-311++G(d,p) | Conformational Analysis | Identified minimum energy structures and dihedral angles | researchgate.net |

Influence of Reaction Conditions on Product Distribution and Selectivity

The synthesis of a specific isomer of a polysubstituted benzene, such as 2,5-dichlorobenzoic acid, is highly dependent on the chosen synthetic route and the reaction conditions employed. The distribution of products and the selectivity towards the desired isomer can be significantly influenced by factors such as the starting materials, catalysts, solvents, and temperature.

For example, the synthesis of dichlorobenzoic acids can be achieved through the oxidation of the corresponding dichlorotoluenes. The liquid-phase oxidation of 2,4-dichlorotoluene (B165549) to 2,4-dichlorobenzoic acid is effectively carried out using a catalyst system containing cobalt and manganese salts in the presence of bromine. google.com The reaction is typically performed in a lower fatty acid solvent like acetic acid at temperatures between 100°C and 220°C. google.com A solvent-free method using a Co-Mn salts complex catalyst has also been reported, offering environmental benefits. researchgate.net

The choice of oxidizing agent is also critical. One method for preparing 2,5-dichlorobenzoic acid involves the oxidation of 2,5-dichlorotoluene with potassium permanganate (B83412) in an aqueous pyridine (B92270) solution. chemicalbook.com The temperature is maintained between 50°C and 80°C. chemicalbook.com

The synthesis of dichlorobenzoic acids can also be achieved from other starting materials. For instance, 3,5-dichlorobenzoic acid has been synthesized from 3,5-diaminotoluene (B90585) through a sequence of reactions. google.com Another route involves the visible-light-induced aerobic oxidation of alkyl aromatics. chemicalbook.com The reaction conditions, including the light source and catalyst (e.g., CeCl₃), play a crucial role in the efficiency of the reaction. chemicalbook.com

Bioremediation and Environmental Fate of Sodium 2,5 Dichlorobenzoate

Microbial Degradation and Biodegradation Pathways

The environmental persistence of halogenated aromatic compounds, such as sodium 2,5-dichlorobenzoate (B1240473), has prompted extensive research into their microbial degradation. Various microorganisms have demonstrated the ability to utilize this compound as a source of carbon and energy, employing distinct metabolic pathways under both aerobic and anaerobic conditions. These processes are central to the bioremediation of sites contaminated with such recalcitrant pollutants.

Under aerobic conditions, bacterial degradation of 2,5-dichlorobenzoate is typically initiated by an oxygen-dependent attack on the aromatic ring. This initial step is often catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the substrate, leading to the formation of catecholic intermediates and subsequent ring cleavage.

Several species within the genus Pseudomonas are well-documented for their capacity to degrade chlorinated benzoates, including 2,5-dichlorobenzoate.

Pseudomonas aeruginosa : Strains of P. aeruginosa have been isolated that can utilize 2,5-dichlorobenzoate as a sole source of carbon and energy. asm.orgasm.orgosti.gov For instance, strain JB2 was shown to grow on 2,5-dichlorobenzoate, routing its metabolism through 4-chlorocatechol (B124253) as a central intermediate. asm.orgasm.orgosti.gov The initial attack is oxygen-dependent and likely mediated by a halobenzoate dioxygenase. asm.orgasm.org Another strain, P. aeruginosa LP5, also demonstrated growth on 2,5-dichlorobenzoate, with polymerase chain reaction (PCR) amplification confirming the presence of an aromatic dihydroxylating (ARHDO) gene. interesjournals.org This ability suggests the presence of specific genes that encode the necessary enzymes for processing this substrate. interesjournals.org The degradation of 2,5-dichlorobenzoate by P. aeruginosa JB2 is a key step in the complete mineralization of the herbicide 2,3,6-trichlorobenzoic acid (2,3,6-TBA) in a co-culture with anaerobic bacteria that first dechlorinate 2,3,6-TBA to 2,5-dichlorobenzoate. oup.com

Pseudomonas stutzeri : P. stutzeri strain KS25, isolated from polychlorophenol-contaminated soil and sewage, can use 2,5-dichlorobenzoate as its sole carbon and energy source. nih.govebi.ac.uksigmaaldrich.com Studies have shown that in soil columns inoculated with this strain, 2,5-dichlorobenzoic acid was eliminated within 12 days. nih.govebi.ac.uk The metabolic pathway involves the oxidation of 2,5-dichlorobenzoate to 4-chlorocatechol, which is then further degraded via 3-chloro-cis,cis-muconic acid. researchgate.net Cell-free extracts of this strain were found to have pyrocatechol (B87986) 1,2-dioxygenase activity. researchgate.net

Pseudomonas putida : P. putida P111 was isolated through enrichment culture on 2,5-dichlorobenzoate and can metabolize a wide array of chlorinated benzoates. researchgate.netnih.gov The degradation of ortho-chlorobenzoates like 2,5-dichlorobenzoate is facilitated by a chlorobenzoate-1,2-dioxygenase encoded on the pPB111 plasmid. nih.gov This enzyme converts the ortho-substituted chlorobenzoates into their corresponding catechols. oup.com Interestingly, when cells of P. putida P111 grown on 2,5-dichlorobenzoate were exposed to 3,5-dichlorobenzoate, they metabolized it to 1-carboxy-1,2-dihydroxy-3,5-dichlorocyclohexadiene, which accumulated as it was not further metabolized. researchgate.netnih.gov

Table 1: Degradation of 2,5-Dichlorobenzoate by Pseudomonas Species

| Species | Strain | Key Findings | Citations |

|---|---|---|---|

| Pseudomonas aeruginosa | JB2 | Utilizes 2,5-dichlorobenzoate as a sole carbon source; metabolism proceeds via 4-chlorocatechol. | asm.org, asm.org, osti.gov |

| Pseudomonas aeruginosa | LP5 | Grows on 2,5-dichlorobenzoate; possesses aromatic dihydroxylating (ARHDO) genes. | interesjournals.org |

| Pseudomonas stutzeri | KS25 | Degrades 2,5-dichlorobenzoate within 12 days in soil; forms 4-chlorocatechol. | nih.gov, ebi.ac.uk, researchgate.net |

The removal of chlorine substituents from the aromatic ring is a critical step in the biodegradation pathway. This dehalogenation can occur at different stages of the metabolic sequence and is catalyzed by specific enzymes.

Initial degradation is often catalyzed by dioxygenases. In P. aeruginosa JB2, a halobenzoate dioxygenase is necessary for the degradation of ortho-substituted chlorobenzoates like 2,5-dichlorobenzoate. asm.orgasm.org Similarly, P. aeruginosa strain 142 uses a three-component ortho-halobenzoate 1,2-dioxygenase to convert 2,5-dichlorobenzoate to 4-chlorocatechol. nih.gov This type of enzyme introduces two hydroxyl groups onto the benzene (B151609) ring, which facilitates the spontaneous or enzymatic removal of a chlorine atom.

Glutathione (B108866) S-transferases (GSTs) represent another important class of enzymes involved in dehalogenation. researchgate.net These enzymes catalyze the nucleophilic attack of glutathione on the chlorinated substrate, leading to the displacement of the chlorine atom. While many GSTs are known for detoxification, some bacterial beta-class GSTs have been shown to have dehalogenation functions. researchgate.netumyu.edu.ng For example, research on a beta-class GST from Acidovorax sp. KKS102 showed that while the wild-type enzyme had no activity towards 2,5-dichlorobenzoate, specific mutants (K107T and A180P) exhibited some dehalogenation activity against it. researchgate.netumyu.edu.ng This indicates that GSTs can be engineered to enhance their efficacy in bioremediating dichlorobenzoates. researchgate.netumyu.edu.ng The tetrachlorohydroquinone (B164984) reductive dehalogenase (PcpC), a key enzyme in the pentachlorophenol (B1679276) degradation pathway in Sphingobium chlorophenolicum, is also a member of the GST superfamily and catalyzes sequential reductive dehalogenation. semanticscholar.org

The aerobic breakdown of 2,5-dichlorobenzoate proceeds through a series of metabolic intermediates, with the specific pathway being dictated by the enzymatic machinery of the degrading organism. A common intermediate in the degradation of 2,5-dichlorobenzoate by several Pseudomonas strains is 4-chlorocatechol. asm.orgasm.orgnih.gov

In Pseudomonas aeruginosa JB2, the metabolism of 2,5-dichlorobenzoate leads to the formation of 4-chlorocatechol. asm.orgasm.org

Cell extracts of Pseudomonas aeruginosa 142 also produce 4-chlorocatechol from 2,5-dichlorobenzoate. nih.gov

Similarly, Pseudomonas stutzeri oxidizes 2,5-dichlorobenzoate to 4-chlorocatechol, which is then cleaved to form 3-chloro-cis,cis-muconic acid. researchgate.net

In a mixed bacterial culture, 2,5-dichlorobenzoate was also found to be degraded through the intermediate formation of 4-chlorocatechol and 3-cis,cis-chloromuconate. unimi.it

In contrast, resting cells of Pseudomonas putida P111 grown on 2,5-dichlorobenzoate were observed to metabolize 3,5-dichlorobenzoate into 1-carboxy-1,2-dihydroxy-3,5-dichlorocyclohexadiene, which was not further broken down. researchgate.netnih.gov

The expression of the genes responsible for this degradation is tightly regulated. In P. aeruginosa JB2, which can grow on 2,5-dichlorobenzoate, the ohbAB genes encode a halobenzoate 1,2-dioxygenase, and the clcABD genes are involved in chlorocatechol degradation. nih.govfrontiersin.org The expression of these operons is induced in the presence of dichlorobenzoates. nih.gov Specifically, the ohb system is induced in cells grown on dichlorobenzoates, while the clc operon is also induced by these compounds. nih.gov This coordinated gene expression ensures the efficient catabolism of the substrate and its intermediates.

Table 2: Metabolic Intermediates and Catabolic Genes in Aerobic Degradation

| Organism/Culture | Intermediate(s) | Key Genes/Operons | Citations |

|---|---|---|---|

| Pseudomonas aeruginosa JB2 | 4-Chlorocatechol | ohbAB, clcABD | asm.org, nih.gov, asm.org, frontiersin.org |

| Pseudomonas aeruginosa 142 | 4-Chlorocatechol | ortho-halobenzoate 1,2-dioxygenase | nih.gov |

| Pseudomonas stutzeri | 4-Chlorocatechol, 3-Chloro-cis,cis-muconic acid | Pyrocatechol 1,2-dioxygenase | researchgate.net |

| Pseudomonas putida P111 | 1-carboxy-1,2-dihydroxy-3,5-dichlorocyclohexadiene (from 3,5-DCB) | Plasmid pPB111 encoded dioxygenase | researchgate.net, nih.gov |

In the absence of oxygen, a different set of microorganisms and metabolic strategies are employed to degrade chlorinated aromatic compounds. Reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom, is a key process under anaerobic conditions. semanticscholar.org This process is often the first step in the breakdown of highly chlorinated compounds.

Desulfomonile tiedjei DCB-1 is a strict anaerobe renowned for its ability to carry out reductive dechlorination of meta-substituted chlorobenzoates. nih.govnih.gov This bacterium can use formate, H₂, or acetate (B1210297) as a source of reducing equivalents for the reductive dechlorination of 2,5-dichlorobenzoate. enviro.wikisciopen.com Studies using cell suspensions of D. tiedjei incubated with 2,5-dichlorobenzoate in heavy water (D₂O) showed that deuterium (B1214612) was specifically incorporated at the position where the chlorine atom was removed. nih.govnih.govresearchgate.net This finding supports a mechanism of direct hydrogenolysis rather than one involving partial ring reduction. nih.govnih.gov Cell extracts of D. tiedjei have been shown to possess this aryl reductive dehalogenation activity, which is heat-labile, membrane-associated, and inducible by the presence of 3-chlorobenzoate. osti.gov

Anaerobic Reductive Dehalogenation

Investigation of Deuterium Incorporation for Mechanistic Insights

To understand the precise biochemical reactions involved in the breakdown of chlorinated aromatic compounds, researchers often use isotopic labeling. Studies into the reductive dechlorination of 2,5-dichlorobenzoate by the strict anaerobe Desulfomonile tiedjei DCB-1 have utilized heavy water (D₂O) to trace the origin of the hydrogen atom that replaces the chlorine substituent. researchgate.netnih.gov

In these experiments, cell suspensions of D. tiedjei were incubated with 2,5-dichlorobenzoate in a medium containing D₂O. nih.govwur.nl The product of this reaction, 3-chlorobenzoate, was then analyzed using gas chromatography-mass spectrometry and proton magnetic resonance. researchgate.netnih.gov The results showed that a deuterium atom was specifically incorporated into the aromatic ring at the exact position where the chlorine atom was removed. researchgate.netnih.gov This specific deuteration provides strong evidence for a dechlorination mechanism that does not involve partial ring reduction, as such a process would likely allow for proton exchange at other positions on the ring. nih.gov The findings support a model where the chlorine is directly replaced by a hydrogen (or in this case, deuterium) atom derived from the surrounding water. wur.nlscispace.com

Environmental Transport and Transformation Processes

Adsorption and Desorption Dynamics in Soil and Aquatic Matrices

The mobility of Sodium 2,5-dichlorobenzoate in the environment is largely governed by its interaction with soil and sediment particles. Data on the closely related compound, chloramben (B1668635) (3-amino-2,5-dichlorobenzoic acid), provides significant insight into these dynamics. Chloramben exhibits high to very high mobility in soil, a characteristic attributed to its high water solubility and limited adsorption to soil particles. epa.govnih.gov

Studies have determined a mean organic carbon-water (B12546825) partition coefficient (Koc) of 190 and an experimental Koc of 21 for chloramben. nih.gov These low values suggest a weak bond to soil organic matter, leading to a potential for leaching into groundwater. epa.govnih.gov The primary factors controlling the adsorption of this analogue are soil pH and organic matter content. nih.gov Higher adsorption is observed in soils with low pH and low organic matter or in soils with neutral pH and high organic matter content. nih.gov

Table 2: Soil Adsorption Data for Chloramben (Analogue)

| Parameter | Value | Implication for Mobility | Reference |

|---|---|---|---|

| Mean Koc | 190 | High Mobility | nih.gov |

| Experimental Koc | 21 | Very High Mobility | nih.gov |

Photodegradation in Aqueous Solutions and Role of Dissolved Organic Matter

Sunlight can be a significant factor in the transformation of organic compounds in aquatic environments. The photodegradation of this compound is influenced by the presence of dissolved organic matter (DOM), such as humic and fulvic acids. DOM plays a dual role in photochemical processes; it can act as a photosensitizer, accelerating degradation, or as a light screen, inhibiting it. ebi.ac.uknih.gov

As a photosensitizer, DOM absorbs sunlight and generates highly reactive chemical species, including hydroxyl radicals (•OH) and singlet oxygen (¹O₂). ebi.ac.ukfrontiersin.org These reactive intermediates can then attack and break down pollutant molecules. Research on the photodegradation of 2,4',5-trichlorobiphenyl (B150608) (a type of PCB) found that 2,5-dichlorobenzoic acid was one of the main degradation products, a process significantly accelerated by the presence of DOM. ebi.ac.uk This indicates that while 2,5-dichlorobenzoate can be formed photochemically, the same reactive species generated by DOM are key drivers of organic contaminant degradation in water. ebi.ac.uknih.gov

Table 3: Influence of Dissolved Organic Matter (DOM) on Photodegradation

| Role of DOM | Mechanism | Outcome | References |

|---|---|---|---|

| Photosensitizer | Absorbs sunlight and produces reactive oxygen species (e.g., •OH, ¹O₂). | Accelerates the degradation of organic pollutants. | ebi.ac.uknih.gov |

| Light Screen | Absorbs incident UV radiation, preventing it from reaching the pollutant. | Inhibits direct photodegradation of the pollutant. | copernicus.org |

Resistance to Hydrolysis in Environmental Systems

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For many organic compounds, this is a key abiotic degradation pathway. However, this compound, like many chlorinated benzoic acids, is generally resistant to hydrolysis under typical environmental conditions.

Studies based on the retention of phytotoxicity of the analogue sodium chloramben indicate that it is stable in aqueous solutions kept in the dark, suggesting resistance to hydrolysis. epa.gov This stability is also observed in other related compounds, such as Dicamba (3,6-dichloro-2-methoxybenzoic acid), which is noted to be stable to hydrolysis under conventional conditions. nih.gov This resistance means that hydrolysis is not a significant degradation pathway for this compound in the environment, making biodegradation and photodegradation the more critical processes for its ultimate removal.

Ecological Impact and Environmental Risk Assessment Methodologies

The presence of this compound and its derivatives in the environment poses potential risks to ecosystems. The related compound methyl 2,5-dichlorobenzoate is classified as an environmentally hazardous substance that is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. thermofisher.comchemicalbook.com

To understand and manage such risks, formal methodologies like Environmental Impact Assessment (EIA) and Environmental Risk Assessment (ERA) are employed. researchgate.net

Environmental Impact Assessment (EIA) is a broad process used to predict the environmental consequences of a proposed project or development. It aims to identify potential positive and negative impacts on the natural, social, and economic environment early in the planning stage. The key steps in an EIA process include project screening (to determine if an EIA is needed), scoping (to define the key issues), impact analysis, consideration of mitigation measures, and public consultation before a final decision is made. researchgate.net

Environmental Risk Assessment (ERA) is a more specific process that quantitatively and qualitatively evaluates the likelihood that a particular activity (e.g., the release of a chemical) will cause harm to human health or the environment (fauna and flora). researchgate.net The ERA process generally involves three main steps:

Hazard Identification: Determining if the chemical has the potential to cause adverse effects.

Dose-Response and Exposure Assessment: Quantifying the relationship between the amount of exposure and the extent of the toxic injury, and determining the extent of exposure of ecosystems and populations.

Risk Characterization: Integrating the hazard, dose-response, and exposure data to estimate the probability of adverse effects occurring in the environment. researchgate.net

These structured assessment frameworks are essential tools for regulators and industries to make informed decisions to protect environmental health from the potential impacts of chemical substances like this compound.

Ecotoxicological Studies on Aquatic and Terrestrial Organisms

The ecotoxicological profile of 2,5-dichlorobenzoic acid and its derivatives, such as methyl-2,5-dichlorobenzoate, has been evaluated in various studies to understand their potential impact on environmental receptors. Research has focused on determining the toxicity of these compounds to a range of aquatic and terrestrial organisms.

For aquatic organisms, structure-activity relationship (SAR) models have been employed to estimate toxicity. These models often use the logarithm of the octanol/water partition coefficient (log Kow) to predict the median lethal concentration (LC50) or median effective concentration (EC50). regulations.gov For esters, including methyl-2,5-dichlorobenzoate, a SAR equation has been developed to estimate the 96-hour LC50 for fish. epa.gov The U.S. Environmental Protection Agency (EPA) has utilized such models to assess the environmental hazard of new industrial chemicals in the absence of empirical test data. regulations.gov While specific LC50 values from direct studies are not always available in the provided context, the methyl ester of 2,5-dichlorobenzoic acid is noted as being moderately toxic to fish. herts.ac.uk

The following table summarizes available ecotoxicological data for compounds related to this compound.

Modeling Environmental Fate and Persistence

The environmental fate and persistence of this compound are influenced by a combination of physical, chemical, and biological processes. Modeling these processes helps predict the compound's behavior, distribution, and longevity in various environmental compartments.

A key parameter used in environmental fate modeling is the octanol/water partition coefficient (Kow), which indicates a chemical's tendency to partition between organic matter (like soil or sediment) and water. regulations.gov The log Kow value for methyl-2,5-dichlorobenzoate is a critical input for structure-activity relationship (SAR) models that predict environmental toxicity and bioconcentration. regulations.govepa.gov

Persistence in the environment is largely determined by degradation rates. For chloramben (3-amino-2,5-dichlorobenzoic acid), a related compound, studies indicate resistance to hydrolysis. epa.gov However, photodegradation in aqueous solutions occurs readily in sunlight, with a total loss of phytotoxicity observed within two days. epa.gov On dry soil, this process is slower. epa.gov

The primary mechanism for the breakdown of 2,5-dichlorobenzoate in soil and water is microbial biodegradation. The half-life of chlorinated benzoic acids can vary significantly depending on environmental conditions such as temperature, moisture, and the presence of suitable microbial communities. juniperpublishers.com The presence of plants can significantly accelerate degradation, a process known as rhizoremediation. In one study, the presence of plants promoted the rapid degradation of 2,5-dichlorobenzoate (2,5-DCB) in soil, reducing the time required for disappearance from over two weeks in non-planted soil to just 2 to 4 days in planted soil. oup.comoup.com This enhanced degradation is attributed to the rhizosphere providing a niche that supports the survival and activity of degrader bacteria. oup.comoup.com

The following table outlines key factors and findings related to modeling the environmental fate of 2,5-dichlorobenzoate.

Assessment of Environmental Contamination and Remediation Strategies

Chlorinated benzoic acids, including 2,5-dichlorobenzoate, are recognized as environmental contaminants, often originating as recalcitrant metabolites from the microbial degradation of polychlorinated biphenyls (PCBs) or from industrial and agricultural wastes. interesjournals.org Their persistence necessitates the development of effective remediation strategies.

Assessment of contamination typically involves analytical methods to detect and quantify the compound in environmental matrices like soil and water. Bioremediation, which utilizes microorganisms to break down contaminants into less harmful substances, is a primary strategy for addressing 2,5-dichlorobenzoate contamination. researchgate.net

Significant research has focused on isolating and characterizing bacteria capable of degrading 2,5-dichlorobenzoate. Several strains of Pseudomonas, such as Pseudomonas aeruginosa JB2 and Pseudomonas stutzeri KS25, have demonstrated the ability to use 2,5-dichlorobenzoic acid as a sole source of carbon and energy. asm.orgebi.ac.uk The degradation pathway often involves an initial attack by a dioxygenase enzyme, which converts the chlorobenzoate to a chlorocatechol intermediate. interesjournals.orgasm.org For instance, the degradation of 2,5-dichlorobenzoate by P. aeruginosa JB2 proceeds through 4-chlorocatechol. asm.orgresearchgate.net

Bioaugmentation, the introduction of specific microbial strains to a contaminated site, has shown promise. Studies have demonstrated that inoculating soil with degrader strains can lead to the rapid mineralization of otherwise persistent 2,5-dichlorobenzoate. oup.com For example, a recombinant strain of Pseudomonas fluorescens engineered with a catabolic pathway for 2,5-DCB degradation was highly effective, especially in the presence of plants. oup.comoup.com In soil columns, inoculation with P. stutzeri led to the disappearance of 2,5-dichlorobenzoic acid within 12 days. ebi.ac.uk

Phytoremediation, a strategy that uses plants to clean up contaminated environments, can enhance the bioremediation of 2,5-dichlorobenzoate. energy.gov The plant roots create a favorable environment (the rhizosphere) for the growth and metabolic activity of degrader microorganisms, leading to faster and more complete removal of the contaminant. oup.comasm.org

The table below details various bioremediation approaches for 2,5-dichlorobenzoate.

Biological Activities and Pharmacological Implications of Sodium 2,5 Dichlorobenzoate

Mechanisms of Antimicrobial Action

The antimicrobial properties of dichlorobenzoate compounds have been noted in specific contexts, particularly concerning certain bacteria and fungi.

Research has specifically investigated the effects of 2,5-dichlorobenzoate (B1240473) on the bacterium Pseudomonas aeruginosa. One study focused on Pseudomonas aeruginosa strain LP5, which was observed to utilize 2,5-dichlorobenzoate as a growth substrate. The organism demonstrated the ability to grow on this compound, indicating a metabolic pathway for its degradation. This process is significant as the initial step in the aerobic metabolism of such aromatic compounds typically involves the action of ring-hydroxylating dioxygenases to break down the stable benzene (B151609) ring. The detection of aromatic ring hydroxylating dioxygenase (ARHDO) genes in P. aeruginosa LP5 validates its capability to process this chlorinated aromatic acid.

The growth dynamics of P. aeruginosa LP5 on 2,5-dichlorobenzoate were characterized by a specific doubling time and mean growth rate, as detailed in the table below.

| Growth Parameter | Value on 2,5-Dichlorobenzoate |

| Doubling Time (D) | 6.64 days |

| Mean Growth Rate (k) | 0.104 d⁻¹ |

| Data derived from the growth of Pseudomonas aeruginosa strain LP5 on 2,5-dichlorobenzoate. |

In contrast, the same strain exhibited a different growth pattern on the isomer 2,6-dichlorobenzoate, showing a prolonged lag phase followed by a rapid increase in population and subsequent decline.

Scientific literature readily available through the conducted searches did not yield specific information regarding the antibacterial effects of Sodium 2,5-dichlorobenzoate on Stenotrophomonas maltophilia.

Information regarding the specific mechanisms of this compound in the inhibition of protein synthesis and sulfate (B86663) ion uptake is not available in the retrieved search results. General inhibitors of protein synthesis act at various stages of translation, such as initiation, elongation, and termination at the ribosomal level. mgcub.ac.in

While direct studies on the antifungal activity of this compound were not found, a closely related compound, methyl 2,5-dichlorobenzoate, is recognized for its role as a fungicide and plant growth regulator. herts.ac.uknih.gov This methyl ester derivative is specifically used in the grafting of grapevines and is classified as an antifungal agrochemical. nih.gov This suggests that the 2,5-dichlorobenzoate chemical structure possesses properties that are disruptive to fungal organisms, making it effective as a biocontrol agent in agricultural applications. nih.gov

Toxicological Research and Risk Characterization

The toxicological profile of any chemical compound is essential for its safety assessment. This involves a series of standardized tests to determine potential adverse effects on human health and the environment.

Subchronic oral toxicity studies are crucial for evaluating the potential adverse effects of a substance following repeated exposure over a limited period, typically 90 days. These studies are often conducted in rodent models, such as Sprague-Dawley rats, according to established guidelines like those from the Organisation for Economic Co-operation and Development (OECD).

In a typical study, animals are administered the test substance daily at various dose levels. For instance, a study on Sodium p-hydroxybenzoate involved oral administration to rats at doses of 0, 125, 250, and 500 mg/kg of body weight per day for 90 days nih.gov. Throughout the study, a range of parameters are meticulously monitored, including:

Clinical signs of toxicity

Body weight and food consumption nih.gov

Hematological and serum biochemistry parameters

Urinalysis

Organ weights and histopathological examinations of tissues nih.gov

The primary goal is to identify a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are found nih.gov. This data is fundamental for establishing safe exposure levels for humans.

Table 1: Illustrative Data from a Generic 90-Day Subchronic Oral Toxicity Study This table is for illustrative purposes only and does not represent actual data for this compound.

| Parameter | Control Group (0 mg/kg/day) | Low Dose Group | Mid Dose Group | High Dose Group |

| Body Weight Change (g) | +150 | +148 | +145 | +120 |

| Liver Weight (g) | 10.5 | 10.6 | 11.0 | 12.5 |

| Serum Alanine Aminotransferase (ALT) (U/L) | 35 | 36 | 40 | 65* |

| Kidney Histopathology | Normal | Normal | Normal | Mild tubular degeneration |

*Indicates a statistically significant difference from the control group.

Predictive toxicology utilizes computational models to forecast the potential toxicity of chemicals, reducing reliance on animal testing and expediting the safety assessment process. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach, establishing a mathematical correlation between the chemical structure of a compound and its biological activity or toxicity frontiersin.org.

These models are built using large datasets of chemicals with known toxicological properties. By analyzing various molecular descriptors—such as size, shape, and electronic properties—machine learning algorithms can identify structural features, or "structural alerts," associated with toxicity frontiersin.orgnih.gov. These models can predict a range of toxic endpoints, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties researchgate.net. The U.S. Environmental Protection Agency's (EPA) ToxCast program, for example, uses high-throughput screening data to build predictive models for thousands of chemicals researchgate.net.

Assessing the carcinogenic potential of a chemical is a critical component of risk assessment. This process begins with hazard identification, which classifies a substance based on the strength of evidence from human, animal, and other supporting data epa.gov. The U.S. EPA, for instance, uses descriptors such as "Carcinogenic to Humans," "Likely to be Carcinogenic to Humans," or "Suggestive Evidence of Carcinogenic Potential" epa.gov.

Carcinogens can act through two primary mechanisms:

Genotoxic carcinogens directly damage DNA, leading to mutations. For these substances, it is often assumed that there is no threshold below which exposure is considered safe nih.gov.

Non-genotoxic carcinogens induce cancer through other mechanisms, such as chronic inflammation, immunosuppression, or receptor-mediated effects nih.gov.

Risk assessment for carcinogens involves calculating a cancer risk estimate, often expressed as the increased probability of an individual developing cancer due to a specific exposure level over a lifetime cdc.gov. This calculation uses dose-response data to derive values like the Cancer Slope Factor (CSF) for oral exposure or the Inhalation Unit Risk (IUR) cdc.gov.

When a chemical enters the body, it is often metabolized into other substances called metabolites. The analysis of these metabolites is crucial, as they can be more or less toxic than the parent compound. Toxicometabolomics is the field dedicated to studying the metabolic responses to chemical exposures.

Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to identify and quantify metabolites in biological samples like blood and urine. By comparing the metabolic profiles of exposed and unexposed individuals or animals, researchers can identify biomarkers of exposure and effect. This information helps to elucidate the mechanisms of toxicity and understand the pathways affected by the chemical, providing a more comprehensive picture of its toxicological significance.

Analytical Methodologies for the Detection and Quantification of Sodium 2,5 Dichlorobenzoate

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for separating the components of a mixture. For sodium 2,5-dichlorobenzoate (B1240473), both gas and liquid chromatography methods are applicable, often coupled with mass spectrometry for definitive identification.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Sodium 2,5-dichlorobenzoate, being a salt, is non-volatile. Therefore, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. A common approach is to convert the sodium salt to its corresponding methyl ester, methyl 2,5-dichlorobenzoate, through esterification.

The derivatized sample is then injected into the GC system, where it is vaporized and carried by an inert gas (mobile phase) through a heated column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

Typical GC-MS Parameters:

Derivatization Agent: Diazomethane or a methanol (B129727)/acid catalyst solution.

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane).

Injector Temperature: Typically set around 250 °C to ensure rapid volatilization.

Oven Temperature Program: A temperature gradient is often used, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation of the analyte from other components.

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

When coupled with a mass spectrometer (MS), the separated components are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which allows for highly specific identification and confirmation of the analyte. For methyl 2,5-dichlorobenzoate, the mass spectrum would show a molecular ion peak and characteristic fragment ions corresponding to the loss of functional groups.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it well-suited for the direct analysis of this compound without the need for derivatization. chemicalbook.com The analysis is typically performed on the free acid form, 2,5-dichlorobenzoic acid.

In a typical reverse-phase HPLC method, a polar mobile phase is used with a non-polar stationary phase. The separation is based on the analyte's polarity and its interaction with the column.

A reverse-phase HPLC method with the following conditions can be used for the analysis of 2,5-dichlorobenzoic acid: researchgate.net

Column: A C18 column is commonly used.

Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous solution, often with an acid modifier such as phosphoric acid or formic acid to ensure the analyte is in its protonated form. researchgate.netnih.gov

Detection: A UV detector is typically employed, with the detection wavelength set at a value where the analyte exhibits strong absorbance.

For more sensitive and selective detection, HPLC can be coupled with mass spectrometry (LC-MS). A study on the related compound 2,5-dichlorobenzoyl chloride utilized a surrogate approach where the compound was intentionally hydrolyzed to 2,5-dichlorobenzoic acid for stable detection by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS). chemicalbook.com This highlights the suitability of LC-MS techniques for the sensitive quantification of the 2,5-dichlorobenzoate moiety.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the qualitative analysis and separation of compounds. chemicalbook.comaidic.it It can be used as a quick screening method to identify the presence of this compound in a sample.

The process involves spotting the sample onto a plate coated with a thin layer of adsorbent material (the stationary phase), such as silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases.

For the analysis of this compound, a typical TLC system might involve:

Stationary Phase: Silica gel 60 F254 plates.

Mobile Phase: A mixture of a non-polar solvent like toluene (B28343) and a more polar solvent such as acetone (B3395972) or ethyl acetate (B1210297), with a small amount of acetic or formic acid to ensure better spot shape. A reported mobile phase for the related compound diclofenac (B195802) sodium is toluene, acetone, and glacial acetic acid (10:15:0.2 v/v/v). nih.gov

Visualization: The separated spots can be visualized under UV light (typically at 254 nm) if the compound is UV-active. The spots can also be visualized by staining with a suitable reagent.

The retention factor (Rf), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, can be used for identification by comparing it to that of a standard. For more precise quantification, densitometry can be used to measure the intensity of the spots. nih.gov

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the identity of a compound by providing information about its chemical structure and for quantitative analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This provides information about the functional groups present in a molecule.

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands. By comparing it to the spectrum of sodium benzoate (B1203000), key features can be predicted. Sodium benzoate shows strong absorption bands for the carboxylate (C=O) stretching vibrations. researchgate.netguidechem.com The spectrum of this compound would be expected to show:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Asymmetric and Symmetric Carboxylate (COO⁻) stretching: These are typically strong bands. For sodium benzoate, these appear around 1596 cm⁻¹ and 1404 cm⁻¹, respectively. researchgate.net Similar strong absorptions would be expected for the title compound.

Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region.

C-Cl stretching: Strong absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹.

A study on methyl 2,5-dichlorobenzoate provides insight into the vibrations of the dichlorinated benzene (B151609) ring, which would be similar in the sodium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic compounds. It relies on the magnetic properties of certain atomic nuclei. Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most common types used for organic molecules.

For this compound, the NMR spectrum would be very similar to that of 2,5-dichlorobenzoic acid. chemicalbook.com

Proton (¹H) NMR: The ¹H NMR spectrum would provide information about the number and environment of the hydrogen atoms on the benzene ring. Due to the substitution pattern, three distinct signals would be expected in the aromatic region (typically 7.0-8.5 ppm). The chemical shifts and coupling patterns (splitting) of these signals would be characteristic of the 1,2,5-trisubstituted benzene ring.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. For this compound, one would expect to see:

A signal for the carboxylate carbon (COO⁻), typically in the range of 170-180 ppm.

Signals for the six carbons of the benzene ring. The carbons attached to the chlorine atoms would be significantly shifted compared to those in unsubstituted benzene. The specific chemical shifts would be indicative of the 2,5-dichloro substitution pattern. chemicalbook.com

Advanced Analytical Techniques for Environmental and Biological Matrices

The analysis of this compound in complex environmental and biological samples often necessitates the use of more sophisticated analytical techniques to achieve the required sensitivity, selectivity, and to study its metabolic fate and interactions.

Radioisotopic labeling is a powerful technique used to trace the metabolic fate of a compound in a biological system or its degradation pathway in the environment. This methodology involves replacing one or more atoms in the this compound molecule with a radioactive isotope, such as Carbon-14 (¹⁴C) or Hydrogen-3 (³H). The radiolabeled compound is then introduced into the system of interest, and its pathway is traced by detecting the radioactivity of the parent compound and its metabolites over time.

For instance, in a study of the biodegradation of 2,5-dichlorobenzoic acid by the bacterium Pseudomonas stutzeri, radioisotopic labeling could be employed to provide unequivocal evidence of the metabolic pathway. nih.govnih.gov By synthesizing ¹⁴C-labeled 2,5-dichlorobenzoic acid, where the label is incorporated into the aromatic ring, researchers could track the distribution of the ¹⁴C label into biomass, carbon dioxide, and various metabolic intermediates. This would allow for a definitive determination of whether the aromatic ring is cleaved and mineralized or transformed into other persistent products.

The following table outlines a hypothetical experimental design for a radioisotopic tracing study of this compound degradation.

| Experimental Phase | Procedure | Expected Outcome |

| Synthesis | Chemical synthesis of [U-¹⁴C]-Sodium 2,5-dichlorobenzoate. | A high purity radiolabeled compound with a known specific activity (e.g., in mCi/mmol). |

| Incubation | Introduction of the radiolabeled compound into a microbial culture or environmental matrix (e.g., soil). | The compound is taken up and metabolized by the microorganisms or undergoes transformation in the matrix. |

| Fractionation | Separation of the sample into different fractions (e.g., aqueous, organic, biomass, CO₂). | Distribution of radioactivity among the different fractions. |

| Analysis | Quantification of radioactivity in each fraction using liquid scintillation counting. Identification of metabolites using techniques like HPLC coupled with a radioactivity detector. | Determination of the rate and extent of degradation, and identification of the metabolic pathway. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com In the context of this compound, molecular docking can be a valuable tool to investigate its interaction with biological macromolecules, such as enzymes involved in its degradation. For example, the initial step in the bacterial degradation of many halogenated aromatic compounds is catalyzed by dehalogenases or dioxygenases.

In silico analysis can be used to model the binding of this compound to the active site of such an enzyme. This would involve obtaining the three-dimensional structure of the target enzyme, either from a protein data bank or through homology modeling, and then using a docking software to predict the most stable binding pose of the this compound molecule within the enzyme's active site. The results of such a study can provide insights into the binding affinity, the specific amino acid residues involved in the interaction, and the potential mechanism of catalysis.

A hypothetical molecular docking study of this compound with a dehalogenase enzyme might yield the following data:

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -6.5 | A negative value indicates a favorable binding interaction. |

| Inhibitory Constant (Ki) (µM) | 15.2 | A lower value suggests a higher binding affinity. |

| Interacting Residues | Arg12, Ser45, Tyr101 | These amino acid residues in the active site are predicted to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. |

| Type of Interaction | Hydrogen bond with the carboxylate group; Halogen bond with a chlorine atom. | Provides insight into the specific forces stabilizing the enzyme-substrate complex. |

A key step in the biodegradation of this compound is the cleavage of the carbon-chlorine bonds, a process known as dehalogenation. The activity of dehalogenating enzymes can be monitored by measuring the release of chloride ions (Cl⁻) into the surrounding medium. Various analytical methods can be employed for the sensitive and accurate detection of chloride ions.

One common method is the use of a chloride ion-selective electrode (ISE). This potentiometric sensor generates a voltage that is proportional to the logarithm of the chloride ion activity in the solution. By calibrating the electrode with standard chloride solutions, a quantitative measurement of the chloride released during the dehalogenation reaction can be obtained. Other methods include colorimetric assays, such as the mercuric thiocyanate (B1210189) method, where chloride ions react with mercuric thiocyanate to release thiocyanate ions, which then form a colored complex with ferric ions.

A study on the degradation of 2,5-dichlorobenzoic acid by Pseudomonas stutzeri reported a 100% yield of released chlorine, indicating complete dehalogenation of the substrate. nih.gov This demonstrates the direct applicability of chloride ion detection assays in monitoring the biodegradation of this compound.

The following table presents hypothetical data from a time-course experiment measuring chloride release from this compound by a bacterial culture.

| Time (hours) | Chloride Concentration (µM) | Percent Dehalogenation |

| 0 | 0 | 0 |

| 1 | 25 | 25 |

| 2 | 50 | 50 |

| 4 | 85 | 85 |

| 6 | 100 | 100 |

Initial concentration of this compound = 50 µM, which can theoretically release 100 µM of chloride ions.

Derivatives and Analogues of Sodium 2,5 Dichlorobenzoate: Structure Activity Relationships

Synthesis and Characterization of Halogenated Benzoate (B1203000) Derivatives

Halogenated benzoate derivatives represent a significant class of compounds, with their utility spanning from agrochemicals to intermediates in complex organic syntheses. The nature and position of the halogen substituents on the benzene (B151609) ring profoundly influence the chemical and physical properties of these molecules. The synthesis and characterization of these derivatives are crucial for understanding their reactivity and potential applications.

Methyl 2,5-dichlorobenzoate (B1240473) is the methyl ester that results from the formal condensation of the carboxyl group of 2,5-dichlorobenzoic acid with methanol (B129727) nih.gov.

Synthesis and Characterization The synthesis of methyl 2,5-dichlorobenzoate is typically achieved by refluxing its parent acid, 2,5-dichlorobenzoic acid, with an excess of absolute methanol in the presence of a catalytic amount of sulfuric acid for several hours nih.govresearchgate.net. After the reaction, the excess solvent is removed, and the resulting solid residue is filtered, washed, and recrystallized, commonly from ethanol (B145695), to yield the final product nih.govresearchgate.net.

The structure of the compound has been confirmed through single-crystal X-ray diffraction. In its crystalline form, the molecule (C8H6Cl2O2) features a benzene ring that is oriented at a dihedral angle of 39.22 (3)° with respect to the planar ester group nih.govresearchgate.netresearchgate.net. This spatial arrangement is a key characteristic of its molecular conformation.

Table 1: Physicochemical Properties of Methyl 2,5-Dichlorobenzoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H6Cl2O2 | nih.govnih.gov |

| Molecular Weight | 205.03 g/mol | nih.gov |

| Appearance | White crystalline solid | haz-map.com |

| CAS Number | 2905-69-3 | nih.gov |

| Crystal System | Triclinic | nih.govresearchgate.net |

Relevance and Applications Methyl 2,5-dichlorobenzoate is recognized for its role as a plant growth regulator and an antifungal agrochemical, particularly for the grafting of grapevines nih.govresearchgate.netherts.ac.uk. Its function as a plant growth regulator can be observed in its ability to temporarily inhibit or delay the germination of certain seeds nih.gov. Beyond its agricultural uses, it serves as a versatile drug intermediate and is widely employed in synthetic organic chemistry for the preparation of other compounds like 2,5-dichlorobenzohydrazide and various substituted oxadiazoles (B1248032) nih.govresearchgate.net.

The properties and reactivity of chlorobenzoates are highly dependent on the number and position of chlorine atoms on the aromatic ring. Besides the 2,5-dichloro isomer, other dichlorobenzoic acid isomers such as 2,3-, 2,4-, 2,6-, and 3,5- exist, each with distinct characteristics researchgate.netnih.govnih.gov.

The position of the chlorine atom influences the acidity of chlorobenzoic acids. This is due to a combination of the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+M) of the halogen. The inductive effect, which withdraws electron density from the ring and stabilizes the carboxylate anion, generally increases acidity compared to benzoic acid quora.com. Because the inductive effect is distance-dependent, it is strongest at the ortho position and weakest at the para position.